(3R)-1,3-dimethylpiperidin-4-one
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Overview
Description
(3R)-1,3-Dimethylpiperidin-4-one is an organic compound belonging to the piperidine family Piperidines are six-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The this compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1,3-dimethylpiperidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and ketone, the cyclization can be facilitated by using acid or base catalysts. The reaction conditions typically involve moderate temperatures and solvents like ethanol or methanol to promote the formation of the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3R)-1,3-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like triethylamine to neutralize the generated acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: (3R)-1,3-dimethylpiperidin-4-ol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
(3R)-1,3-Dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor for the synthesis of drugs with potential therapeutic effects, such as analgesics and anti-inflammatory agents.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism by which (3R)-1,3-dimethylpiperidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the chiral nature of the compound allows for selective binding to specific enantiomers of biological targets, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
(3S)-1,3-Dimethylpiperidin-4-one: The enantiomer of (3R)-1,3-dimethylpiperidin-4-one, with similar chemical properties but different biological activity due to its chiral nature.
1,3-Dimethylpiperidine: Lacks the ketone group, resulting in different reactivity and applications.
4-Piperidone: Similar structure but without the methyl groups, leading to different chemical behavior and uses.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both methyl and ketone groups. These features contribute to its distinct reactivity and potential for selective interactions in biological systems, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMIWDPMJYPP-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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